molecular formula C8H5BF4O4 B2977500 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid CAS No. 622383-86-2

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid

Cat. No.: B2977500
CAS No.: 622383-86-2
M. Wt: 251.93
InChI Key: HKSBFCNVNDMBGR-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid: is a chemical compound with the molecular formula C8H5BF4O4 It is characterized by the presence of four fluorine atoms and a boronic acid group attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzodioxine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid is unique due to the combination of its boronic acid functionality and tetrafluorinated benzodioxine ring. This unique structure imparts distinct chemical properties, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF4O4/c10-7(11)8(12,13)17-6-3-4(9(14)15)1-2-5(6)16-7/h1-3,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSBFCNVNDMBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,3,3-Tetrafluoro-1,4-benzodioxane (484 mg), bis(pinacolato)diboron (295 mg), [Ir(COD)(OMe)]2 (15.4 mg) and 4,4′di-tert-butyl-2,2′-dipyridyl (12.5 mg) were mixed. 1,4-Dioxane (0.5 mL) was added in a nitrogen atmosphere and stirred at 100° C. for two hours. MeOH (0.5 mL) was added to the reaction solution, and metaperiodic acid (1.06 g) was added in four portions under ice-cooling. Water was added to the reaction solution, followed by extraction with ethyl acetate and concentration. The resulting mixture was purified by silica gel column chromatography to give 2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-6-yl-boronic acid (230 mg, 39%).
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
[Compound]
Name
[Ir(COD)(OMe)]2
Quantity
15.4 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.06 g
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

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